molecular formula C26H23NO5 B1227709 2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester

2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester

Cat. No. B1227709
M. Wt: 429.5 g/mol
InChI Key: RBKZERXXLBFHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester is a member of fluorenes.

Scientific Research Applications

  • Chemical Synthesis and Reactions : Studies have explored various chemical synthesis methods and reactions involving similar compounds. For example, Bonanomi and Palazzo (1977) described the synthesis of ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and related compounds, discussing the mechanism of their formation and properties, including IR and NMR spectra (Bonanomi & Palazzo, 1977). Similarly, Sakhno et al. (2021) synthesized esters of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids through a three-component reaction involving α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes (Sakhno et al., 2021).

  • Ethylene Formation in Plants : A study by Kirchner et al. (1993) examined the effects of novel oxime ether derivatives of aminooxyacetic acid on ethylene formation in oilseed rape and barley leaves, and on carnation flower senescence (Kirchner et al., 1993). This research is relevant for understanding the applications of similar chemical compounds in plant biology.

  • Medicinal Chemistry and Drug Synthesis : Research in medicinal chemistry often involves the synthesis of complex chemical compounds for potential therapeutic applications. For example, Čačić et al. (2009) explored the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, detailing the structural elucidation of products and their potential antibacterial activity (Čačić et al., 2009).

  • Fluorescence Chemosensors : The synthesis of compounds for use as chemosensors is a significant area of research. Zhou et al. (2012) described the design and synthesis of a 1,3,4-oxadiazole-based fluorescence chemosensor for detecting Zn2+ in aqueous solution and its application in living cells (Zhou et al., 2012).

  • Crystallographic Studies : Research on crystal structures of similar compounds can provide insights into their physical and chemical properties. For instance, Burns and Hagaman (1993) investigated the structure of 2-amino-2-(2-fluorophenyl)acetic acid, revealing details about its molecular interactions (Burns & Hagaman, 1993).

  • Quantum Chemical Analysis : Quantum chemical calculations, like those performed by Bouklah et al. (2012), can be used to study the molecular properties of substituted pyrrolidinones, providing valuable insights into the behavior of these compounds at the quantum level (Bouklah et al., 2012).

properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

[2-(9H-fluoren-3-yl)-2-oxoethyl] 2-[(4-ethoxybenzoyl)amino]acetate

InChI

InChI=1S/C26H23NO5/c1-2-31-21-11-9-17(10-12-21)26(30)27-15-25(29)32-16-24(28)20-8-7-19-13-18-5-3-4-6-22(18)23(19)14-20/h3-12,14H,2,13,15-16H2,1H3,(H,27,30)

InChI Key

RBKZERXXLBFHKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester
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2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester
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2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester

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